trans (15S)-Latanoprost

Catalog No.
S12797085
CAS No.
M.F
C26H40O5
M. Wt
432.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans (15S)-Latanoprost

Product Name

trans (15S)-Latanoprost

IUPAC Name

propan-2-yl (E)-7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate

Molecular Formula

C26H40O5

Molecular Weight

432.6 g/mol

InChI

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3+

InChI Key

GGXICVAJURFBLW-FPYGCLRLSA-N

Canonical SMILES

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Isomeric SMILES

CC(C)OC(=O)CCC/C=C/CC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O

Trans (15S)-Latanoprost is a synthetic prostaglandin analog primarily used in the treatment of glaucoma and ocular hypertension. It is characterized by its ability to lower intraocular pressure by increasing the outflow of aqueous humor from the eye. The compound has the chemical formula C26H40O5C_{26}H_{40}O_{5} and is structurally related to prostaglandin F2α, which is known for its role in various physiological processes.

, including:

  • Oxidation: This reaction can modify the functional groups on the prostaglandin skeleton, potentially altering its pharmacological properties.
  • Reduction: The compound can be reduced to form various derivatives, which may exhibit different biological activities.
  • Substitution: Trans (15S)-Latanoprost can participate in substitution reactions that modify its side chains or functional groups, impacting its efficacy and safety profile.

Trans (15S)-Latanoprost exhibits potent biological activity, particularly in the context of ocular health. It acts as a selective agonist for the prostaglandin F receptor, leading to relaxation of the ciliary muscle and increased uveoscleral outflow of aqueous humor. This mechanism results in a significant reduction of intraocular pressure, making it effective for managing glaucoma. The compound has an IC50 value of approximately 24 nM for inducing relaxation in isolated cat iris sphincter muscles .

The synthesis of trans (15S)-Latanoprost has been achieved through various methods, with recent advancements focusing on more efficient and environmentally friendly approaches. One notable method involves a six-pot total synthesis utilizing organocatalysts, which allows for high diastereo- and enantioselectivity. Key steps in this synthesis include:

  • Krische allylation: This step introduces the necessary stereochemistry at C15.
  • Olefin metathesis: Conducted in a single vessel to improve yield and reduce reaction time.
  • Intramolecular aldol reactions: These reactions help form key intermediates essential for the final structure of trans (15S)-Latanoprost .

Trans (15S)-Latanoprost is primarily used in ophthalmology for:

  • Glaucoma Treatment: It is one of the most prescribed medications for lowering intraocular pressure in patients with open-angle glaucoma.
  • Ocular Hypertension Management: The compound is effective in reducing elevated intraocular pressure that can lead to optic nerve damage.

Additionally, research is ongoing into its potential applications beyond ophthalmology, including studies on its effects on other tissues and conditions .

Trans (15S)-Latanoprost shares similarities with other prostaglandin analogs used in ocular therapies. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
BimatoprostContains a butyl groupMore potent than latanoprost; longer duration of action
TravoprostContains a 4-(trifluoromethyl)phenyl groupHigher lipophilicity leading to better penetration
UnoprostoneLacks the 15-hydroxyl groupDifferent mechanism of action; less potent than latanoprost

Trans (15S)-Latanoprost's unique structural feature is its specific stereochemistry at position 15, which contributes significantly to its biological activity and efficacy compared to other compounds in this class.

The synthesis of trans (15S)-latanoprost represents a significant challenge in prostaglandin chemistry, requiring precise stereochemical control and efficient methodological approaches. Multiple synthetic routes have been developed to access this important compound, with most strategies building upon established prostaglandin F2α synthetic frameworks [4] [5].

Traditional Corey Lactone Approach

The classical approach to trans (15S)-latanoprost synthesis utilizes the well-established Corey lactone methodology as a foundational framework [28] [29]. This strategy involves the construction of the cyclopentane core through a series of carefully orchestrated transformations that maintain the required stereochemical integrity throughout the synthetic sequence [4]. The Corey lactone serves as a versatile intermediate that can be elaborated to access various prostaglandin analogues, including latanoprost derivatives [28].

The synthetic sequence typically commences with the preparation of the Corey lactone, which undergoes Horner-Wadsworth-Emmons condensation with appropriate ketophosphonate reagents to establish the upper side chain [21]. This transformation is followed by stereoselective reduction protocols to install the correct stereochemistry at the crucial carbon centers [4] [5].

Organocatalytic Multi-Step Approaches

Recent advances in organocatalytic methodology have enabled the development of more efficient synthetic routes to trans (15S)-latanoprost [4] [5] [16]. A particularly noteworthy six-pot synthesis has been reported, achieving excellent diastereo- and enantioselectivities while maintaining practical scalability [5] [16]. This approach demonstrates remarkable efficiency with a total yield of 24% across the entire synthetic sequence [5].

The organocatalytic strategy employs a sequence of key transformations including enantioselective Krische allylation, olefin metathesis with simultaneous silyl protection and hydrogenolysis, organocatalyst-mediated Michael reaction, substrate-controlled Mukaiyama intramolecular aldol reaction, vinyl cuprate Michael addition, and finally cis-selective olefin metathesis with diastereoselective reduction and deprotection [5] [16].

Synthetic StepTransformation TypeYield (%)Stereoselectivity
Pot 1Krische Allylation9696% enantiomeric excess
Pot 2Metathesis/Protection/Hydrogenolysis85-
Pot 3Michael Reaction92>20:1 diastereomeric ratio
Pot 4Aldol/Elimination89>20:1 diastereomeric ratio
Pot 5Vinyl Cuprate Addition87-
Pot 6Metathesis/Reduction/Deprotection82-

Alternative Synthetic Pathways

Alternative synthetic approaches have been developed to address specific challenges in trans (15S)-latanoprost synthesis [13] [17]. These methodologies often focus on improving overall efficiency while maintaining the required stereochemical precision [25] [30]. One notable approach utilizes asymmetric Suzuki-Miyaura coupling reactions to establish multiple stereocenters simultaneously [14] [17].

The asymmetric Suzuki-Miyaura approach employs rhodium-catalyzed dynamic kinetic coupling between racemic bicyclic allyl chlorides and alkenyl boronic esters bearing chiral alcohols [17] [28]. This methodology provides advanced intermediates with 99% enantiomeric excess as single diastereoisomers, with absolute stereochemistry controlled by the ligand choice [17].

Chemoenzymatic approaches have also gained attention for their ability to provide highly stereoselective transformations under mild conditions [21] [30]. These methods utilize enzymatic reductions and cyclizations to achieve the required stereochemical outcomes while potentially reducing the number of synthetic steps [21].

Critical Evaluation of Isomer Separation Techniques

The separation of trans (15S)-latanoprost from its various stereoisomeric impurities represents a critical aspect of the synthetic process, requiring sophisticated analytical and preparative techniques [9] [10] [18].

High-Performance Liquid Chromatography Methods

Normal-phase high-performance liquid chromatography has emerged as the most effective technique for achieving baseline separation of latanoprost isomers [9]. The optimal mobile phase composition consists of heptane-2-propanol-acetonitrile in a 93:6:1 volume ratio with the addition of 0.5 milliliters per liter of water [9]. This system successfully separates 15(S)-latanoprost (impurity I), 5,6-trans-latanoprost (impurity II), and the target compound with satisfactory peak shapes and resolution [9].

The chromatographic method demonstrates excellent analytical performance with correlation coefficients better than 0.98 for linearity assessments [9]. Detection limits for known impurities fall below the 0.05% reporting threshold, with specific values of 0.39 and 0.42 micrograms per milliliter for impurities I and II, respectively [9].

ParameterPerformance SpecificationAchieved Value
Linearity (r²)>0.98>0.98
Precision (Relative Standard Deviation)<5%<3.7%
Detection Limit (Impurity I)<0.05%0.39 μg/mL
Detection Limit (Impurity II)<0.05%0.42 μg/mL
Retention Time Reproducibility<2%<1.5%

Advanced Separation Strategies

Recent developments in separation technology have introduced combined stationary phase systems comprising chiral and cyano columns for enhanced selectivity [10]. This innovative approach enables simultaneous quantification of latanoprost and six related substances in a single analytical run [10]. The method employs reverse-phase gradient elution with ultraviolet detection at 210 nanometers [10].

The combined column system demonstrates superior separation power for complex mixtures containing latanoprost enantiomers, 15(S)-latanoprost, and 5,6-trans latanoprost derivatives [10]. Method validation according to European Medicines Agency International Council for Harmonisation guidelines confirms linearity ranges of 40-60 micrograms per milliliter for latanoprost and 0.05-2.77 micrograms per milliliter for related substances [10].

Process-Scale Purification Techniques

Industrial-scale purification of trans (15S)-latanoprost requires specialized approaches that balance efficiency with economic considerations [18]. Preparative high-performance liquid chromatography using single solvent systems has proven effective for large-scale operations [18]. This approach utilizes single eluent systems rather than complex solvent mixtures, simplifying solvent recovery and recycling procedures [18].

The industrial purification process achieves impurity levels below 0.1% for each of the three major diastereoisomeric impurities [18]. The method enables recovery of approximately 20% additional product through reprocessing of impurity-enriched fractions [18]. Solvent recovery through simple distillation rather than complex rectification columns provides significant economic advantages [18].

Mass Spectrometry-Based Identification

Advanced mass spectrometry techniques have been developed for the identification and quantification of prostaglandin isomers, including latanoprost derivatives [11]. Tandem mass spectrometry with silver ion cationization enables discrimination between structural isomers through characteristic fragmentation patterns [11]. This approach provides robust identification capabilities for complex isomer mixtures where chromatographic separation alone may be insufficient [11].

Catalytic Asymmetric Strategies for Stereocontrol

The development of catalytic asymmetric methodologies for trans (15S)-latanoprost synthesis has revolutionized the field by enabling precise stereochemical control while improving overall synthetic efficiency [13] [14] [15] [16].

Organocatalytic Approaches

Organocatalytic strategies have emerged as powerful tools for controlling stereochemistry in prostaglandin synthesis [4] [5] [13] [16]. The most successful approaches utilize proline-derived catalysts and diphenylprolinol silyl ethers to mediate key bond-forming reactions [4] [5] [8]. These catalysts provide excellent enantio- and diastereoselectivity while operating under mild reaction conditions [16].

The organocatalytic Michael reaction represents a cornerstone transformation in modern latanoprost synthesis [5] [16]. This reaction employs aldehydes and nitroalkenes as substrates with diphenylprolinol silyl ether catalysts to achieve excellent diastereoselectivity [5]. The reaction proceeds through enamine intermediates that provide precise facial selectivity during carbon-carbon bond formation [5] [16].

Catalyst SystemSubstrate CombinationDiastereoselectivityEnantiomeric ExcessYield (%)
Diphenylprolinol Silyl EtherAldehyde/Nitroalkene>20:1>95%92
Proline DerivativeSuccinaldehyde>15:1>90%85
MacMillan CatalystAldehyde/Enone>10:1>88%78

Metal-Catalyzed Asymmetric Transformations

Transition metal catalysis has provided complementary approaches to stereochemical control in prostaglandin synthesis [14] [17] [28]. Rhodium-catalyzed asymmetric Suzuki-Miyaura coupling reactions enable the simultaneous formation of multiple stereocenters with exceptional selectivity [14] [17]. These transformations utilize chiral ligands to control the absolute stereochemistry of the resulting products [17] [28].

The rhodium-catalyzed dynamic kinetic asymmetric Suzuki-Miyaura coupling between racemic bicyclic allyl chlorides and alkenyl boronic esters represents a particularly elegant solution to stereochemical challenges [17] [28]. This methodology provides cyclopentyl intermediates bearing three contiguous stereocenters in 99% enantiomeric excess as single diastereoisomers [17].

Palladium-catalyzed Tsuji-Trost alkylation reactions complement the Suzuki-Miyaura coupling by enabling stereoselective installation of additional functional groups [17] [28]. These transformations proceed with high diastereoselectivity even in the presence of unprotected allylic alcohols [17].

Biocatalytic Stereocontrol

Enzymatic approaches to stereochemical control have gained attention for their exceptional selectivity and mild reaction conditions [21] [30]. Yeast-based biotransformations utilizing Pichia anomala demonstrate remarkable stereocontrol in the reduction of prostaglandin intermediates [21]. These enzymatic systems can be optimized through medium engineering to selectively produce either saturated or unsaturated intermediates [21].

The biotransformation conditions significantly influence the stereochemical outcome of enzymatic reductions [21]. Optimal conditions for saturated intermediate production include 0.1 molar phosphate buffer at pH 7.0, 28 degrees Celsius, with 1 gram per liter substrate concentration in the presence of 1.5 grams per liter fumaric acid [21]. For unsaturated intermediates, pH 7.2 with 50 grams per liter glycerol provides superior results [21].

Asymmetric Hydrogenation Strategies

Asymmetric hydrogenation represents another powerful tool for stereochemical control in prostaglandin synthesis [22] [25]. These transformations utilize chiral catalysts to achieve highly enantioselective reduction of prochiral substrates [22]. Modern asymmetric hydrogenation methods can achieve up to 98% yield and 98% enantiomeric excess under optimized conditions [22].

The implementation of asymmetric hydrogenation in prostaglandin synthesis requires careful consideration of substrate structure and reaction conditions [25]. Successful applications have demonstrated the installation of crucial chiral centers on prostaglandin scaffolds with exceptional stereochemical fidelity [22] [25].

Process-Related Impurity Formation and Mitigation

The formation and control of process-related impurities in trans (15S)-latanoprost synthesis represents a critical aspect of pharmaceutical manufacturing that requires comprehensive understanding and systematic mitigation strategies [18] [19] [20].

Major Impurity Classes

The synthesis of trans (15S)-latanoprost generates several classes of impurities that must be carefully controlled to meet pharmaceutical specifications [18] [19]. The three major diastereoisomeric impurities include 15(S)-5,6-cis, 15(R)-5,6-trans, and 15(S)-5,6-trans configurations [18]. These impurities arise inevitably during synthetic transformations and cannot be completely eliminated through reaction optimization alone [18].

Additional impurity classes include synthetic derivatives such as triphenylphosphine oxide and propan-2-yl 5-(diphenylphosphoryl)pentanoate, which originate from reagent-related side reactions [10]. Degradation products, particularly latanoprost acid and 15-ketolatanoprost, represent another significant impurity category that forms under various stress conditions [10].

Impurity TypeStructure RelationshipTypical Levels (%)Formation Mechanism
15(S)-5,6-cisDiastereoisomer0.5-2.0Stereochemical scrambling
15(R)-5,6-transEnantioisomer0.3-1.5Epimerization reactions
15(S)-5,6-transGeometric isomer0.4-1.8Double bond isomerization
Triphenylphosphine oxideReagent-related0.1-0.5Wittig reaction byproduct
Latanoprost acidDegradation product0.2-1.0Ester hydrolysis

Formation Mechanisms

The formation of stereoisomeric impurities in trans (15S)-latanoprost synthesis occurs through several distinct mechanisms that operate under different reaction conditions [18] [19]. Epimerization at the 15-position can occur during acidic or basic reaction conditions, leading to the formation of 15(R) epimers [18]. Base-catalyzed isomerization of the 5,6-double bond geometry represents another major pathway for impurity formation [18].

Thermal stress conditions promote various degradation pathways that generate characteristic impurity profiles [10] [12]. High-temperature exposure can induce retro-aldol reactions, double bond migrations, and oxidative degradation processes [10]. Photolytic degradation under ultraviolet light exposure creates additional impurity patterns through radical-mediated pathways [10].

Oxidative stress conditions, particularly in the presence of hydrogen peroxide or other oxidizing agents, generate specific impurity profiles including carbonyl-containing degradation products [10] [19]. The 15-keto derivative represents a major oxidative degradation product that forms through alcohol oxidation at the 15-position [10].

Analytical Control Strategies

Comprehensive analytical control strategies are essential for monitoring and quantifying process-related impurities throughout the manufacturing process [10] [12] [19]. Stability-indicating high-performance liquid chromatography methods enable simultaneous quantification of multiple impurity types in single analytical runs [10] [12].

Forced degradation studies under controlled stress conditions provide essential information about potential impurity formation pathways and degradation kinetics [10] [12]. These studies typically evaluate thermal stress (elevated temperature), photolytic stress (ultraviolet light exposure), oxidative stress (hydrogen peroxide), acidic conditions (hydrochloric acid), and basic conditions (sodium hydroxide) [10] [12].

The analytical methods demonstrate excellent performance characteristics with correlation coefficients of 0.999 for linearity assessments across the range of 40-60 micrograms per milliliter for latanoprost and 0.05-2.77 micrograms per milliliter for related substances [10]. Recovery values consistently fall within 98.0-102.0% for assay determinations and 90.0-110.0% for impurity quantifications [10].

Process Optimization for Impurity Reduction

Process optimization strategies focus on minimizing impurity formation through careful control of reaction conditions and systematic evaluation of synthetic parameters [18] [19] [21]. Temperature control represents a critical factor, with lower reaction temperatures generally favoring reduced impurity formation rates [21]. Reaction time optimization balances conversion efficiency against impurity accumulation [21].

Solvent selection significantly influences impurity profiles, with certain solvent systems promoting specific degradation pathways [18] [21]. The use of inert atmospheres and exclusion of light during sensitive transformations helps minimize oxidative and photolytic degradation [19] [21].

Purification strategies must be designed to effectively remove process-related impurities while maintaining acceptable product yields [18]. Multi-stage crystallization procedures can achieve significant impurity reduction, particularly for closely related structural analogues [18]. Chromatographic purification methods provide additional selectivity for challenging separations [18].

Genotoxic Impurity Considerations

Certain process-related impurities may exhibit genotoxic potential, requiring special attention and control measures [19] [20]. Alkylating agents and other electrophilic species that may form during synthesis must be identified and controlled to extremely low levels [19] [20]. Nucleophilic scavenging resins have been developed as effective tools for removing electrophilic genotoxic impurities from pharmaceutical products [20].

The implementation of quality-by-design principles enables systematic identification and control of genotoxic impurity risks throughout the manufacturing process [19] [20]. Risk assessment methodologies help prioritize control strategies based on both toxicological potential and likelihood of formation [19].

High-Performance Liquid Chromatography Method Development for Isomer Resolution

The development of High-Performance Liquid Chromatography methods for trans (15S)-latanoprost resolution presents unique analytical challenges due to the subtle stereochemical differences between this impurity and the parent compound [2] [3]. The successful separation of these closely related isomers requires careful optimization of chromatographic conditions, stationary phase selection, and mobile phase composition.

Normal-phase chromatography has emerged as the preferred approach for achieving baseline separation of latanoprost isomers [2] [3]. The most extensively validated method employs an NH2 column (250 × 4.6 mm, 5 μm particle size) with a ternary mobile phase consisting of heptane-2-propanol-acetonitrile in a 93:6:1 volume ratio, supplemented with 0.5 mL/L water [2] [3]. This chromatographic system achieves a resolution factor of 1.93 between latanoprost and 15(S)-latanoprost, with retention times of 32.06 minutes and 29.30 minutes, respectively [2] [3].

The chromatographic separation mechanism relies on differential hydrogen bonding interactions between the isomers and the amino-functionalized stationary phase [2] [3]. The inverted stereochemistry at C-15 in trans (15S)-latanoprost alters its hydrogen bonding capacity by approximately 18% compared to latanoprost, as demonstrated through differential scanning calorimetry studies [4]. This difference in molecular interactions facilitates the chromatographic resolution under normal-phase conditions.

Recent methodological advances have incorporated chiral chromatography techniques for enhanced isomer separation [1]. A combined chiral-cyano column system has been developed to address the analytical challenges posed by formulations containing benzalkonium chloride preservative [1]. This innovative approach employs a dual-column configuration where the cyano column extends the retention of benzalkonium chloride homologs while the chiral column provides stereoisomer separation [1]. The method achieves superior resolution (Rs = 2.0) between latanoprost and 5,6-trans latanoprost, with improved sensitivity for 15(S)-latanoprost detection [1].

The mobile phase optimization process involves systematic evaluation of organic modifier ratios and pH adjustments [1]. Water-acetonitrile-orthophosphoric acid gradient systems have proven effective for chiral separations, with pH maintained at 3.0 to ensure optimal peak symmetry [1]. The gradient elution profile typically begins with 70% aqueous phase, gradually increasing to 90% acetonitrile over 60 minutes to achieve complete elution of all isomeric species [1].

Flow rate optimization is critical for maintaining peak resolution while ensuring reasonable analysis times [2] [3]. The standard flow rate of 1.0 mL/min provides optimal balance between resolution and analytical throughput [2] [3]. Column temperature control at 25°C ensures reproducible retention times and peak symmetry [2] [3]. Detection wavelength selection at 210 nm maximizes sensitivity for prostaglandin F2α analogs, as this represents the UV absorption maximum for the carboxylate chromophore [1] [2] [3].

Method development studies have demonstrated that reversed-phase chromatography systems are inadequate for isomer separation due to insufficient selectivity differences [2] [3]. The hydrophobic interactions dominant in reversed-phase systems fail to discriminate between the stereoisomeric forms of latanoprost [2] [3]. Consequently, normal-phase and chiral chromatography remain the methods of choice for trans (15S)-latanoprost analysis.

Validation Parameters: Specificity, Linearity, and Recovery Studies

Comprehensive method validation for trans (15S)-latanoprost analysis follows International Council for Harmonisation Q2 guidelines, encompassing specificity, linearity, accuracy, precision, detection limits, and robustness parameters [1] [2] [3]. The validation process ensures that analytical methods provide reliable, accurate, and reproducible results suitable for pharmaceutical quality control applications.

Specificity assessment demonstrates the method's ability to accurately measure trans (15S)-latanoprost in the presence of other related substances and formulation excipients [1]. The method achieves baseline separation of 15(S)-latanoprost from latanoprost, 5,6-trans latanoprost, latanoprost acid, and other process-related impurities [1] [2] [3]. Peak purity analysis using photodiode array detection confirms the homogeneity of chromatographic peaks, with purity angle/purity threshold ratios maintained below 1.0 throughout the validation range [1].

Forced degradation studies provide critical evidence of the method's stability-indicating power [1]. Under various stress conditions including oxidative (3% hydrogen peroxide), photolytic (UV light), alkaline (0.1-0.2 M sodium hydroxide), acidic (0.2 M hydrochloric acid), and thermal (40-80°C) environments, the method successfully resolves degradation products from the intact isomer [1]. Mass balance calculations consistently achieve 95-105% recovery, confirming the method's ability to account for all molecular species present in degraded samples [1].

Linearity validation encompasses the concentration range of 0.05-0.41 μg/mL for 15(S)-latanoprost, corresponding to 0.10-0.80% relative to the latanoprost assay concentration [1]. Calibration curves demonstrate excellent linearity with correlation coefficients ranging from 0.997 to 0.999 [1]. The regression equation y = 242,443x + 1122 (where y represents peak area and x represents concentration in μg/mL) shows minimal intercept deviation and consistent slope values across multiple validation runs [1].

Statistical analysis of linearity data employs F-statistics to evaluate the significance of the linear model, with p-values consistently below 0.05 confirming statistical validity [1]. The standard error of the regression (Sxy = 2294) and slope uncertainty (Sb = 5206) remain within acceptable limits for pharmaceutical analysis [1]. Linearity assessment includes evaluation of residual plots to identify potential systematic errors or outlier data points [1].

Recovery studies evaluate method accuracy across three concentration levels spanning the analytical range [1]. For 15(S)-latanoprost, mean recovery values range from 96.9% to 107.9% with relative standard deviations below 6% [1]. The overall mean recovery of 98.8% ± 3.1% meets pharmaceutical acceptance criteria for impurity analysis [1]. Recovery studies employ standard addition methodology to eliminate potential matrix effects from formulation excipients [1].

Precision assessment includes both repeatability (intra-day) and intermediate precision (inter-day) evaluations [1]. Repeatability studies involving six replicate injections yield relative standard deviations of 2.58-5.19% for 15(S)-latanoprost quantification [1]. Intermediate precision, incorporating variations in analyst, instrumentation, reagent lots, and analysis days, demonstrates RSD values of 2.58-18.1% [1]. The higher variability observed at the lowest concentration levels (0.11 μg/mL) reflects the expected precision degradation near the quantification limit [1].

Detection and quantification limits are established using signal-to-noise ratio methodology and statistical approaches based on calibration curve parameters [1] [2] [3]. The limit of detection for trans (15S)-latanoprost ranges from 0.01 to 0.02 μg/mL, while the limit of quantification spans 0.02 to 0.11 μg/mL [1]. These values fall well below the 0.1% reporting threshold established by regulatory guidelines for pharmaceutical impurities [1].

Mass Spectrometric Characterization of Degradation Products

Mass spectrometric analysis provides definitive structural identification and characterization of trans (15S)-latanoprost and its degradation products [5] [6] [7]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers superior specificity and sensitivity compared to UV detection alone, enabling unambiguous identification of isomeric species and degradation pathways [5] [6].

The molecular ion of trans (15S)-latanoprost appears at m/z 433.29 [M+H]+ in positive ionization mode, identical to the parent latanoprost compound [5]. Differentiation between isomers requires evaluation of fragmentation patterns and chromatographic retention behavior rather than molecular mass alone [5]. High-resolution mass spectrometry confirms the molecular formula C26H40O5 with mass accuracy typically better than 2 ppm [4].

Collision-induced dissociation generates characteristic fragment ion patterns that provide structural information about the prostaglandin framework [6]. The base peak at m/z 91 corresponds to the tropylium ion (C7H7+) derived from the terminal phenyl group [6]. Sequential neutral losses of 118 mass units (isopropanol + CO) and 36 mass units (2 × H2O) produce fragment ions at m/z 315 and m/z 297, respectively [6]. Additional diagnostic fragments include m/z 235 (loss of the side chain) and m/z 217 (combined loss of side chain and water) [6].

The fragmentation pathway analysis reveals that the C-15 stereochemical inversion in trans (15S)-latanoprost does not significantly alter the collision-induced dissociation pattern compared to latanoprost [6]. Both compounds exhibit virtually identical fragmentation spectra, emphasizing the importance of chromatographic separation for definitive identification [6]. The retention time difference of approximately 3 minutes between the isomers under normal-phase conditions provides the primary means of mass spectrometric differentiation [2] [3].

Degradation product characterization employs LC-MS/MS techniques to identify and elucidate the structures of transformation products formed under various stress conditions [8] [7]. The major degradation pathway involves hydrolysis of the isopropyl ester group, yielding latanoprost acid (m/z 377.23 [M+H]+) [8] [7]. This transformation occurs rapidly under alkaline conditions and more slowly under neutral and acidic environments [8] [7].

Oxidative degradation pathways lead to the formation of 15-ketolatanoprost (m/z 431.27 [M+H]+), characterized by oxidation of the C-15 hydroxyl group to a ketone functionality [8] [7]. This transformation is promoted by hydrogen peroxide exposure and results in loss of the characteristic hydroxyl group fragmentation [8] [7]. The ketone functionality can be confirmed through chemical derivatization with hydroxylamine hydrochloride, forming oxime derivatives with characteristic mass spectrometric signatures [7].

Photolytic degradation under UV irradiation primarily affects the 5,6-double bond geometry, converting the cis (Z) configuration to trans (E) configuration [8]. This geometric isomerization produces 5,6-trans latanoprost, which exhibits identical molecular mass but altered chromatographic behavior [8]. Mass spectrometric differentiation requires careful attention to retention time shifts and potential changes in ionization efficiency [8].

Multiple reaction monitoring (MRM) experiments provide enhanced selectivity for quantitative analysis of degradation products [7]. Specific parent ion → product ion transitions are optimized for each target compound, enabling simultaneous quantification of multiple species in complex degradation mixtures [7]. For trans (15S)-latanoprost, the transition m/z 433 → m/z 91 provides optimal sensitivity and specificity [7].

Impurity Profiling: 15(S)-Epimer and 5,6-trans Isomer Quantification

Comprehensive impurity profiling of trans (15S)-latanoprost requires sophisticated analytical strategies capable of detecting, separating, and quantifying multiple stereoisomeric and geometric isomers [1] [2] [3]. The impurity profile encompasses process-related substances arising from synthetic pathways, degradation products formed during storage and handling, and enantiomeric impurities that may impact therapeutic efficacy and safety [1].

The 15(S)-epimer represents the most significant stereoisomeric impurity in latanoprost pharmaceutical preparations [1] [2] [3]. This compound arises through epimerization at the C-15 stereocenter during synthetic processing or storage under inappropriate conditions [9]. Quantitative analysis requires chromatographic methods capable of achieving baseline resolution between the R and S configurations at this critical position [1] [2] [3].

Analytical method development for 15(S)-epimer quantification employs normal-phase chromatography with amino-functionalized stationary phases [2] [3]. The optimized method achieves retention times of 29.30 minutes for 15(S)-latanoprost and 32.06 minutes for latanoprost, providing adequate resolution (Rs = 1.93) for accurate quantification [2] [3]. The method demonstrates linearity over the range 0.5-15 μg/mL with correlation coefficients exceeding 0.98 [2] [3].

Precision studies for 15(S)-epimer analysis yield relative standard deviations below 3.7% for both intra-day and inter-day measurements [2] [3]. The method's sensitivity enables detection of the 15(S)-epimer at concentrations as low as 0.39 μg/mL, corresponding to approximately 0.02% relative to the latanoprost assay strength [2] [3]. This sensitivity level satisfies regulatory requirements for impurity reporting thresholds in pharmaceutical preparations [2] [3].

The 5,6-trans isomer represents a geometric isomeric impurity characterized by conversion of the cis (Z) double bond at positions 5-6 to the trans (E) configuration [1] [2] [3]. This transformation significantly alters the molecular conformation and biological activity of the prostaglandin analog [1]. The trans isomer exhibits reduced affinity for prostanoid FP receptors, resulting in diminished therapeutic efficacy [10].

Chromatographic separation of the 5,6-trans isomer from latanoprost requires careful optimization of mobile phase polarity and stationary phase selectivity [1] [2] [3]. The combined chiral-cyano column system achieves superior resolution (Rs = 2.0) compared to conventional approaches [1]. The 5,6-trans isomer elutes at approximately 35.0 minutes under optimized conditions, providing clear separation from the parent compound and other related substances [1] [10].

Quantitative validation for 5,6-trans isomer analysis demonstrates excellent linearity over the range 0.05-2.79 μg/mL with correlation coefficients of 0.999 [1]. Recovery studies yield mean values of 95.0-105.1% across the analytical range, meeting pharmaceutical acceptance criteria [1]. Precision assessments show relative standard deviations of 0.21-2.87% for repeatability and intermediate precision measurements [1].

The formation of 5,6-trans isomer occurs primarily through photolytic degradation pathways [1]. Under UV irradiation conditions, latanoprost undergoes geometric isomerization with formation of up to 22.9% trans isomer in combination formulations containing timolol [1]. This photosensitivity necessitates careful attention to storage conditions and packaging design for pharmaceutical preparations [1].

Impurity profiling protocols incorporate forced degradation studies to evaluate the formation potential of both stereoisomeric and geometric isomers under various stress conditions [1]. Alkaline hydrolysis promotes epimerization at the C-15 position, while photolytic exposure favors 5,6-double bond isomerization [1]. Thermal stress conditions (80°C, 24 hours) result in minimal isomer formation, suggesting adequate stability under normal storage temperatures [1].

Regulatory guidance documents specify acceptance criteria for isomeric impurities in latanoprost preparations [11]. The 15(S)-epimer is typically limited to 0.15% maximum content, while the 5,6-trans isomer is restricted to 3.5% maximum levels [1] [11]. These limits reflect both analytical detectability and toxicological qualification thresholds established through comprehensive safety assessments [11].

Quality control testing protocols require routine monitoring of both isomeric impurities throughout the product lifecycle [1]. Stability studies demonstrate that proper storage conditions (2-8°C, protected from light) minimize isomer formation and maintain product quality [1]. Accelerated stability testing under elevated temperature and humidity conditions provides predictive data for shelf-life establishment [1].

The analytical methodology for isomeric impurity quantification must demonstrate robustness under routine laboratory conditions [1] [2] [3]. Robustness testing evaluates method performance under deliberate variations in critical parameters including mobile phase composition (±1% organic modifier), column temperature (±5°C), flow rate (±50%), and detection wavelength (±5 nm) [2] [3]. All tested conditions maintain acceptable chromatographic performance and quantitative accuracy [2] [3].

XLogP3

4.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

432.28757437 g/mol

Monoisotopic Mass

432.28757437 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-09-2024

Explore Compound Types